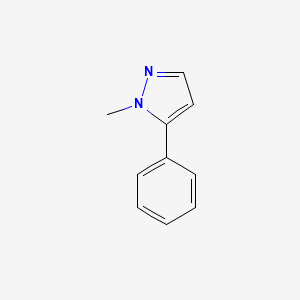

1-methyl-5-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHYNCJBWXKZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188201 | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-27-2 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Pyrazole Heterocycle

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in both chemical biology and material science. numberanalytics.comnumberanalytics.commdpi.com Its unique structural and electronic properties have made it a privileged scaffold in the development of a wide array of functional molecules. numberanalytics.commdpi.com

In the realm of chemical biology and medicinal chemistry , pyrazole derivatives are integral to numerous commercially available drugs. nih.govresearchgate.net Their diverse biological activities include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comnumberanalytics.comnih.govnih.gov Well-known pharmaceuticals like the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature a pyrazole core, highlighting the scaffold's importance in drug design. numberanalytics.combeilstein-journals.org The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of new therapeutic agents. nih.gov

In material science , pyrazoles are utilized in the creation of novel materials with applications in fields such as organic electronics. numberanalytics.com Their inherent aromaticity and the presence of multiple reactive sites allow for the synthesis of complex structures with tailored electronic and photophysical properties. nih.gov These characteristics make them suitable for use in the development of luminescent compounds and conducting polymers. numberanalytics.com

A Look Back: Key Developments in 1h Pyrazole Research

The history of pyrazole (B372694) chemistry dates back to the late 19th century. numberanalytics.comnumberanalytics.com The initial synthesis of pyrazole was reported by Ludwig Knorr in 1883, and the parent compound was first synthesized by Buchner in 1889. globalresearchonline.netmdpi.com Early research focused on fundamental synthesis methods, with the Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, being a foundational technique that is still in use today. numberanalytics.commdpi.commdpi.com

A significant leap in pyrazole synthesis came with the advent of 1,3-dipolar cycloaddition reactions , a method pioneered by Huisgen. nih.govacs.org This approach, which often involves the reaction of a nitrile imine with an alkyne, provides a high degree of regioselectivity in the construction of the pyrazole ring. nih.gov Over the years, this method has been refined, with the use of alkyne surrogates and various catalysts to improve efficiency and scope. nih.govorganic-chemistry.org

The development of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the synthesis of aryl-substituted pyrazoles. nih.govderpharmachemica.comthieme-connect.com These reactions allow for the direct and selective introduction of aryl groups onto the pyrazole core, a crucial step in the synthesis of many biologically active compounds. nih.govthieme-connect.comrsc.org The ability to perform site-selective couplings on polyhalogenated pyrazoles has further expanded the synthetic toolbox, enabling the creation of complex, multi-substituted pyrazole derivatives. thieme-connect.com

The Current Research Frontier: 1 Methyl 5 Phenyl 1h Pyrazole and Its Analogs

Cyclization Reactions in the Formation of this compound Scaffolds

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyrazole ring system. These methods typically involve the formation of one or more new bonds to close a ring from an acyclic precursor.

Condensation Reactions Involving Hydrazine Derivatives and Carbonyl Systems

The most classical and widely employed method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov In the context of this compound, this involves the reaction of methylhydrazine with a phenyl-substituted 1,3-dicarbonyl compound.

The regioselectivity of this reaction is a critical aspect, as unsymmetrical 1,3-dicarbonyls can potentially yield two regioisomeric pyrazoles. acs.orgconicet.gov.ar The reaction of methylhydrazine with a phenyl-substituted β-diketone, for instance, can produce both 1-methyl-3-phenyl-1H-pyrazole and this compound. The outcome is often influenced by the reaction conditions, including the solvent and the nature of the substituents on the dicarbonyl compound. conicet.gov.ar For example, the use of highly polar protic solvents like hexafluoroisopropanol has been shown to favor the formation of 3-substituted pyrazoles, while polar aprotic solvents such as DMSO can preferentially lead to the 5-substituted isomers. researchgate.net

A variety of carbonyl systems can be utilized, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. mdpi.com For instance, the reaction of methylhydrazine with acetylenic ketones has been studied, which can also lead to a mixture of regioisomeric pyrazoles. nih.gov The use of α-benzotriazolylenones as carbonyl precursors has been described, where the benzotriazole (B28993) group acts as a good leaving group in the final aromatization step to yield the pyrazole. nih.govsemanticscholar.org

| Carbonyl Precursor | Hydrazine Derivative | Product(s) | Key Features |

| Phenyl-substituted 1,3-diketone | Methylhydrazine | Mixture of 1-methyl-3-phenyl-1H-pyrazole and this compound | Regioselectivity is dependent on reaction conditions. acs.orgconicet.gov.ar |

| Acetylenic ketones | Methylhydrazine | Mixture of regioisomeric pyrazoles | Provides a route to diarylpyrazoles. nih.gov |

| α-Benzotriazolylenones | Methylhydrazine | 1-methyl-5-phenyl-pyrazoles | Benzotriazole acts as a leaving group. nih.govsemanticscholar.org |

One-Pot Synthetic Strategies for Functionalized this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of functionalized this compound derivatives. These strategies often involve the in situ generation of the 1,3-dicarbonyl precursor followed by condensation with methylhydrazine. mdpi.com

For example, a one-pot, three-component reaction of an aromatic aldehyde, phenylhydrazine (B124118), and ethyl acetoacetate (B1235776) can be catalyzed by various catalysts to produce 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). researchgate.net While this example uses phenylhydrazine, the principle can be extended to methylhydrazine for the synthesis of corresponding 1-methylpyrazole (B151067) derivatives. Another approach involves the pallado-catalyzed carbonylation of acetylenic acids in the presence of aryl iodides and subsequent reaction with methylhydrazine to form 1,3,5-substituted pyrazoles in a single pot. nih.gov

Multicomponent Reaction Approaches to this compound Derivatives

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the reactants, are highly convergent and atom-economical. beilstein-journals.orgbohrium.com Several MCRs have been developed for the synthesis of pyrazole derivatives.

A notable example is the one-pot, three-component synthesis of 1,3,4-substituted pyrazoles from methylhydrazine, ethyl formate, and β-ketoesters or β-ketoamides. beilstein-journals.org This method, however, is reported to not be effective with aryl ketones. Another MCR involves the reaction of phenylhydrazine, acetylenedicarboxylates, and aromatic aldehydes to furnish 1-phenyl-1H-pyrazol-5-ols. sharif.edu Adapting such MCRs with methylhydrazine could provide a direct entry to this compound derivatives. Furthermore, an iodine-catalyzed multicomponent reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov

1,3-Dipolar Cycloaddition Reactions in the Context of 1H-Pyrazole Ring Formation

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, including pyrazoles. chim.it This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazoalkanes and nitrile imines, which react with alkynes or alkenes. chim.itorganic-chemistry.org

The reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with alkynes provides a direct route to pyrazoles. chim.it This method offers high regioselectivity due to the electronic differences between the atoms of the 1,3-dipole. chim.it Similarly, the cycloaddition of diazo compounds with alkynes is a well-established method for pyrazole synthesis. nih.gov For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates. nih.gov The synthesis of this compound via this route would require a methyl-substituted diazo compound and phenylacetylene (B144264) or a related dipolarophile.

Regioselective Synthesis and Derivatization of this compound

The ability to introduce functional groups at specific positions of the pyrazole ring is crucial for tailoring the properties of the final molecule. This can be achieved either by using appropriately substituted starting materials in the cyclization step or by direct functionalization of the pre-formed pyrazole ring.

Directed Functionalization at Specific Positions of the Pyrazole Nucleus

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.govrsc.org For pyrazoles, transition-metal-catalyzed C-H activation has been used to introduce various substituents. rsc.org The regioselectivity of these reactions is often controlled by a directing group attached to the pyrazole nitrogen.

For instance, the use of a sulfonylpyrazole or the pyrazole ring itself can direct ortho-selective C-H alkenylation of an attached aryl ring. researchgate.net While this example functionalizes an aryl substituent, similar principles can be applied to directly functionalize the pyrazole ring itself. Research has shown that regioselective direct arylation at the β-position (C4) of pyrazoles can be achieved even when the α-position (C5) is free. researchgate.net Furthermore, methods for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold have been developed using metalation techniques, which could potentially be adapted for simpler pyrazole systems. rsc.org The synthesis of 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles provides versatile intermediates for further functionalization at the C3 position through nucleophilic substitution reactions. acs.org

Introduction and Manipulation of Halogen Substituents on the this compound System

The introduction of halogen atoms onto the this compound core is a key strategy for the synthesis of new derivatives with potentially enhanced biological activities. nih.gov Halogenation can be achieved at various positions of the pyrazole ring, and the choice of halogenating agent and reaction conditions can influence the regioselectivity of the reaction.

For instance, the bromination of this compound can be accomplished using N-bromosuccinimide (NBS), leading to the formation of 4-bromo-1-methyl-5-phenyl-1H-pyrazole. cymitquimica.com Similarly, chlorination and iodination can be performed using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively, to yield the corresponding 4-halo-1-methyl-5-phenyl-1H-pyrazole derivatives. whiterose.ac.uk The reactivity of the pyrazole ring towards electrophilic substitution, such as halogenation, is generally highest at the C4 position. researchgate.net

The synthesis of 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes has been achieved through the formylation of the corresponding 5-chloro-1H-pyrazoles using the Vilsmeier-Haack reaction. arkat-usa.org This method provides a route to poly-functionalized pyrazoles. arkat-usa.org The starting 5-chloropyrazoles can be prepared by the base-catalyzed condensation of dichlorovinyl ketones with hydrazines. arkat-usa.org

Furthermore, the introduction of a trifluoromethyl group, a common substituent in medicinal chemistry, can be achieved through various synthetic routes. One method involves the cyclocondensation of phenylhydrazine with 1,1,1-trifluoro-4-methoxy-alken-2-ones, followed by bromination with NBS to yield compounds like 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. smolecule.com

The following table summarizes the halogenation of pyrazole derivatives:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-methyl-3-propyl-5-chloro-1H-pyrazole | DMF/POCl₃ | 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde | 55 | arkat-usa.org |

| Pyrazole 5-trifluoroborate | NCS | 4-chloro-pyrazole 5-trifluoroborate | 75 | whiterose.ac.uk |

| Pyrazole 5-trifluoroborate | NIS | 4-iodo-pyrazole 5-trifluoroborate | 50 | whiterose.ac.uk |

| 5-methyl-3-phenyl-1H-pyrazole | NCS | 4-chloro-5-methyl-3-phenyl-1H-pyrazole | - | researchgate.net |

Microwave-Assisted Synthetic Protocols for this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrazole derivatives. This technology often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgsciforum.net

Several microwave-assisted protocols have been developed for the synthesis of this compound analogues. One common approach involves the cyclocondensation of a substituted 1,3-dicarbonyl compound with a hydrazine derivative. For example, the reaction of substituted 1-phenylbutane-1,3-dione with phenylhydrazine in the presence of a catalyst like ZnO under microwave irradiation can afford 5-methyl-1,3-diphenyl-1H-pyrazole derivatives in a short reaction time. sciforum.net

Another strategy utilizes a one-pot, three-component reaction. For instance, the microwave-assisted reaction of an aromatic aldehyde, ethyl acetoacetate, and phenylhydrazine can be used to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net Similarly, pyrazolone (B3327878) derivatives can be synthesized in a one-pot reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound under solvent-free microwave irradiation. mdpi.com

The Vilsmeier-Haack reaction for the formylation of hydrazones to produce 4-formylpyrazoles can also be accelerated using microwave irradiation. thieme-connect.com This method has been used to synthesize a variety of pyrazole-4-carbaldehydes, which are valuable intermediates for further functionalization. acs.orgthieme-connect.com

The following table provides examples of microwave-assisted synthesis of pyrazole analogues:

| Reactants | Product | Conditions | Yield (%) | Reference |

| Substituted 1-phenylbutane-1,3-dione, Phenylhydrazine | Substituted 5-methyl-1,3-diphenyl-1H-pyrazole | ZnO, Water, MW (800W), 2-4 min | - | sciforum.net |

| Acetyl pyrazole, DMF-DMA | 3-(dimethylamino)-1-(5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one | Toluene, MW (500W), 150°C, 5 min | - | nih.gov |

| Acetyl pyrazole, Thiosemicarbazide | 2-(1-(5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethylidene) hydrazinecarbothioamide | Ethanol, HCl (cat.), MW (500W), 150°C, 6 min | - | nih.gov |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Benzohydrazide | N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | 1,4-dioxane, MW, 9-10 min | 79-92 | acs.org |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the development of efficient and environmentally friendly methods for the synthesis of pyrazole derivatives. A variety of catalysts, including metal-based catalysts, organocatalysts, and nanocatalysts, have been employed to facilitate the formation of the pyrazole ring and its subsequent functionalization.

One of the most common catalytic methods for pyrazole synthesis is the condensation of 1,3-dicarbonyl compounds with hydrazines. Nano-ZnO has been reported as a highly efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives, achieving high yields in short reaction times. mdpi.com Alum (KAl(SO₄)₂·12H₂O) has also been used as an inexpensive and non-toxic catalyst for the synthesis of bispyrazole derivatives from the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and carbonyl compounds under solvent-free conditions. researchgate.net

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole scaffold. For example, pyrazole 5-trifluoroborates can undergo Suzuki-Miyaura and other cross-coupling reactions to introduce various substituents at the C5 position with high regiocontrol. whiterose.ac.uk

Furthermore, multicomponent reactions catalyzed by various agents provide a convergent and atom-economical approach to complex pyrazole derivatives. biointerfaceresearch.com For instance, HAp/ZnCl₂ nano-flakes have been used to catalyze the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com

The following table highlights some catalytic approaches in pyrazole synthesis:

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95 | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, 2-hydroxybenzaldehyde | Alum | 4,4'-((2-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | - | researchgate.net |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl₂ nano-flakes | 1H-pyrazole-1-carbothioamide derivatives | 80-90 | biointerfaceresearch.com |

| Diphenyl hydrazones, Ethyl acetoacetate | Chloramine-T | Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | 80 | nih.gov |

Elucidation of Reaction Mechanisms and Mechanistic Pathways in this compound Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. nih.govijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). oszk.hu

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. nih.gov In the case of pyrazole, which is a π-excessive system, electrophilic substitution occurs preferentially at the C4 position. researchgate.net The pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the pyrazole ring and, after hydrolysis, yields the 4-formylpyrazole derivative. nih.gov

Under certain conditions, the Vilsmeier-Haack reaction can also lead to chlorination in addition to formylation. thieme-connect.com This typically occurs with substrates that are highly activated or when an excess of the Vilsmeier reagent is used. The mechanism for chlorination is believed to involve the reaction of the substrate with the chloroiminium species, leading to the substitution of a hydrogen atom with a chlorine atom.

In some cases, the Vilsmeier-Haack reaction can lead to the formation of unexpected products. For example, the formylation of 2-chloropyrrole has been reported to yield (Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine as a side product. researchgate.net The reaction of substituted acetophenone (B1666503) hydrazones with the Vilsmeier-Haack reagent can lead to cyclization and formylation to produce formylpyrazoles. igmpublication.org

Pyrazolones are important precursors in the synthesis of various pyrazole derivatives, including this compound. innovareacademics.in A key feature of pyrazolones is their ability to exist in different tautomeric forms. researchgate.net The main tautomers are the OH-form (hydroxypyrazole), the NH-form (pyrazolinone), and the CH-form. researchgate.netresearchgate.net

The tautomeric equilibrium of pyrazolones is influenced by several factors, including the nature of the substituents on the ring, the solvent, and the temperature. researchgate.netnih.gov For 1-substituted pyrazol-5-ols, the equilibrium between the OH, NH, and CH forms has been extensively studied. researchgate.net In nonpolar solvents, the OH form may be favored, while in polar solvents, the NH form can be more prevalent. nih.gov

The tautomeric form of the pyrazolone precursor can significantly impact its reactivity and the outcome of subsequent reactions. For example, in the synthesis of this compound, the reaction of a pyrazolone with a methylating agent will proceed differently depending on which tautomer is present.

NMR spectroscopy is a powerful tool for studying the tautomerism of pyrazolones. The chemical shifts of the protons and carbons in the pyrazole ring can provide valuable information about the predominant tautomeric form in solution. researchgate.netnih.gov For instance, the coupling constant ²J(C4,H5) can be used to distinguish between the OH and NH forms. researchgate.net

Understanding the tautomeric behavior of pyrazolone precursors is crucial for controlling the regioselectivity and yield of the synthesis of this compound and its derivatives.

Anti-inflammatory and Analgesic Activities of this compound Analogues

A significant area of research for pyrazole derivatives has been in the development of anti-inflammatory and analgesic agents. nih.govmdpi.com Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov A notable achievement in this area is the development of 1,5-diarylpyrazoles as selective COX-2 inhibitors. acs.org This selectivity is desirable as it is associated with a reduction in the gastrointestinal side effects seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). tubitak.gov.tr

The drug Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a prime example of a clinically successful 1,5-diarylpyrazole that selectively inhibits the COX-2 enzyme. nih.govacs.org Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, research has shown that having a sulfonamide or a similar acidic group on the N-1 phenyl ring and a p-tolyl group at the C-5 position contributes to potent and selective COX-2 inhibition. acs.org

Further research has explored other pyrazole analogues. For example, a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were synthesized and evaluated for their analgesic and sedative properties. farmaciajournal.com Another study reported on 3-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-2-yl)-1H-pyrazole-1-carbothioamide derivatives, with one compound exhibiting both anti-inflammatory and analgesic potential. mdpi.com Similarly, pyrazole ester prodrugs have been synthesized and found to be highly potent inhibitors of the COX-2 enzyme, demonstrating in vivo anti-inflammatory activity in carrageenan-induced edema models. jst.go.jp Some pyrazole derivatives have also been investigated as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect. farmaciajournal.comresearchgate.net

Anticancer and Cytotoxic Activities of this compound-based Compounds

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines. benthamscience.comnih.gov These compounds can induce cytotoxicity through various mechanisms, including the inhibition of essential cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, as well as by inducing apoptosis (programmed cell death). nih.govwaocp.org

For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). waocp.org Another study highlighted the cell-specific cytotoxic effects of certain pyrazole derivatives on human mammary gland adenocarcinoma cell lines, MCF7 and MDA-MB-231. jpp.krakow.pl The versatility of the pyrazole core allows for the synthesis of hybrid molecules, such as pyrazole-indole conjugates, which have demonstrated powerful inhibition against liver (HepG2) and breast (MCF-7) cancer cell lines. semanticscholar.org

The anticancer potential of this compound analogues is typically assessed by evaluating their ability to inhibit the growth of various human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. A lower IC₅₀ value indicates greater potency. Numerous studies have reported significant cytotoxic activity for various pyrazole derivatives against a panel of cancer cell lines.

For instance, the compound 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed potent inhibitory activity against the human breast adenocarcinoma cell line (MCF-7) with an IC₅₀ of 11 µM. mdpi.com In another study, a pyrazole derivative, TOSIND, strongly decreased the viability of MDA-MB-231 breast cancer cells with an IC₅₀ of 17.7 ± 2.7 µM after 72 hours of treatment. jpp.krakow.pl Furthermore, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549 (lung), and PC-3 (prostate) cancer cell lines, with IC₅₀ values for the most active compounds ranging from 3.9 to 35.5 μM. nih.gov

The table below summarizes the cytotoxic activities of selected pyrazole derivatives against various human cancer cell lines.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For anti-cancer pyrazole agents, SAR studies have shown that appropriate substitutions at different positions on the pyrazole ring can significantly enhance cytotoxic efficacy and selectivity. nih.gov

Key findings from SAR studies include:

Substitution at the N-1 and C-5 positions: In a series of pyrazolo[3,4-d]pyrimidin-4-ones, SAR analysis revealed that aromatic substitution at the N-5 position was favorable for anticancer activity against the MCF-7 cell line. mdpi.com

Role of specific functional groups: For a class of 1,3,5-trisubstituted-1H-pyrazole derivatives, SAR analysis highlighted that the presence of chlorophenyl, thiazole, and sulfonamide groups was important for enhancing cytotoxic effects. nih.gov The introduction of these moieties led to compounds with high binding affinity to the anti-apoptotic protein Bcl-2. nih.gov

Influence of the C-3 substituent: In the development of 1,5-diarylpyrazoles as anti-inflammatory agents, which shares structural similarities with some anticancer pyrazoles, it was found that electron-withdrawing groups like trifluoromethyl (CF₃) at the C-3 position were optimal for activity. researchgate.net

These studies demonstrate that rational modification of the pyrazole scaffold, guided by SAR principles, is a powerful strategy for developing novel and more potent anticancer agents.

Antimicrobial and Antifungal Efficacy of this compound Derivatives

Beyond their anti-inflammatory and anticancer properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govbenthamscience.commdpi.comnih.gov The versatility of the pyrazole ring allows for the synthesis of compounds effective against various pathogenic microorganisms. orientjchem.orgorientjchem.org The incorporation of different functional groups and heterocyclic rings onto the pyrazole core can enhance this antimicrobial power. orientjchem.orgorientjchem.org

Numerous novel pyrazole derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govsemanticscholar.org For example, a series of pyrazole derivatives were synthesized using ultrasound irradiation, with some compounds showing high antibacterial and antifungal activity, in some cases comparable to standard drugs like Ciprofloxacin and Clotrimazole. nih.gov

Substituted 1H-pyrazole carboxylic acids and their derivatives represent a significant class of compounds with notable antibacterial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium.

A study by Akbas et al. evaluated a series of 1H-pyrazole-3-carboxylic acid derivatives for their antibacterial activity against several bacterial strains. mdpi.comresearchgate.net One compound in the series demonstrated the best activity, inhibiting both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida) bacteria. mdpi.comresearchgate.net Similarly, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized, with some compounds showing activity nearly as potent as the standard antibiotic ampicillin (B1664943) against E. coli and P. aeruginosa. srce.hr Another investigation into pyrazole-4-carboxamide derivatives found that while they had moderate direct antibacterial activity, they could act as adjuvants, enhancing the activity of antibiotics like colistin (B93849) against resistant bacteria. nih.gov

The table below presents the antibacterial spectrum for selected substituted 1H-pyrazole carboxylic acid derivatives.

The introduction of fluorine atoms into organic molecules, including pyrazoles, can significantly enhance their biological activity due to fluorine's unique electronic properties. mdpi.com Several commercial fungicides, such as bixafen (B1247100) and fluxapyroxad, contain a difluoromethyl-substituted pyrazole moiety. mdpi.com

Research into fluorinated pyrazole analogues has identified promising candidates for new antifungal agents. A study on fluorinated 4,5-dihydro-1H-pyrazole derivatives evaluated their activity against several phytopathogenic fungi. mdpi.comnih.gov The results showed that some compounds had moderate to significant inhibitory effects. For example, a 2-chlorophenyl derivative (H9) showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against Fusarium culmorum. mdpi.comnih.gov

Another study focused on pyrazole analogues containing an aryl trifluoromethoxy group. semanticscholar.org These compounds were tested against six plant pathogenic fungi, with one derivative (1v) showing good activity against Fusarium graminearum (81.22% inhibition), which was slightly higher than the commercial fungicide pyraclostrobin. semanticscholar.org This compound also exhibited a broad antifungal spectrum, being active against all tested fungi. semanticscholar.org

The table below highlights the antifungal properties of selected fluorinated pyrazole analogues against phytopathogenic fungi.

Antiviral Properties of this compound Compounds

Derivatives of the pyrazole scaffold are recognized for their potential as antiviral agents. ontosight.aimdpi.com Research into this area has led to the synthesis and evaluation of various pyrazole-containing molecules against different viral strains.

A series of N¹-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines were synthesized and evaluated for their in vitro antiviral activity. tandfonline.com Among the tested compounds, those with electron-withdrawing groups, such as chloro and fluoro substituents on the phenyl ring at the 5-position, showed promising results. tandfonline.com Specifically, compounds 4b , 4i , 4h , and 4j were identified as the most promising, suggesting that the presence of a halogen is important for antiviral activity. tandfonline.com

In another study, new 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and tested against herpes simplex virus type-1 (HSV-1). researchgate.netglobalresearchonline.net The results indicated that compound 413 exhibited potent antiviral activity, with an IC₅₀ value of 0.02, which was comparable to the reference drug, acyclovir. researchgate.net

The general mechanism of action for many antiviral drugs involves the inhibition of viral nucleic acid synthesis, and the activity can be against both DNA and RNA viruses depending on the specific viral enzymes targeted. tandfonline.com

Enzyme Inhibitory Activities of this compound Derivatives

The this compound scaffold has been a focal point in the development of various enzyme inhibitors. These compounds have shown inhibitory activity against several key enzymes implicated in a range of diseases.

Inhibition of Glycosidases (e.g., α-Glucosidase and α-Amylase) by Pyrazole Derivatives

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Pyrazole derivatives have emerged as a promising class of inhibitors for these enzymes.

A study on N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivatives revealed that compounds 3a and 3c exhibited potent α-glucosidase inhibitory activity, with IC₅₀ values of 360.4 ± 0.7 µM and 370.3 ± 1.17 µM, respectively. tandfonline.com Another series of pyrazole-rhodanine conjugates also demonstrated significant α-glucosidase inhibition. researchgate.net

In an investigation of acyl pyrazole sulfonamides, all synthesized compounds were more potent against α-glucosidase than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. nih.gov Compound 5a was the most active, with an IC₅₀ of 1.13 ± 0.06 µM. nih.gov

Furthermore, two pyrazole derivatives, Pyz-1 and Pyz-2 , showed significant inhibition of both α-glucosidase and α-amylase. nih.govresearchgate.net Their IC₅₀ values for α-glucosidase were 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, and for α-amylase were 119.3 ± 0.75 µM and 120.2 ± 0.68 µM. researchgate.net These values are comparable to the standard, acarbose. nih.gov

A series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines also displayed good to excellent α-glucosidase inhibitory activities, with IC₅₀ values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM, which were significantly better than acarbose (IC₅₀ = 750.0 ± 1.5 µM). nih.gov

Interactive Table of α-Glucosidase and α-Amylase Inhibitory Activity:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3a | α-Glucosidase | 360.4 ± 0.7 | tandfonline.com |

| 3c | α-Glucosidase | 370.3 ± 1.17 | tandfonline.com |

| 5a | α-Glucosidase | 1.13 ± 0.06 | nih.gov |

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | nih.govresearchgate.net |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 | nih.govresearchgate.net |

| Pyz-1 | α-Amylase | 119.3 ± 0.75 | researchgate.net |

| Pyz-2 | α-Amylase | 120.2 ± 0.68 | researchgate.net |

| Acarbose | α-Glucosidase | 35.1 ± 0.14 | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibitory Potency of 1H-Pyrazole Analogues

Monoamine oxidase B (MAO-B) inhibitors are of significant interest for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net Pyrazole derivatives have been identified as potent and selective MAO-B inhibitors.

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and showed selective MAO-B inhibition in the nanomolar to low micromolar range. excli.denih.gov The most interesting compounds were 3f (pIC₅₀ = 3.47, SI = >294.12), 3i (pIC₅₀ = 3.43, SI = >263.16), and 3d (pIC₅₀ = 3.22, SI = >166.67). excli.de Structure-activity relationship studies indicated that fluoro derivatives were more effective as MAO-B inhibitors compared to their chloro counterparts. excli.de

In another study, halogenated pyrazolines were investigated for their MAO inhibitory activities. nih.gov Halogen substitutions on the phenyl ring at the fifth position of the pyrazoline resulted in potent MAO-B inhibition. Compound EH7 , 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, displayed the highest potency against MAO-B with an IC₅₀ value of 0.063 µM and a high selectivity index (SI) of 133.0. nih.gov This compound was found to be a reversible and competitive inhibitor of MAO-B. nih.gov

A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives also demonstrated high activity against both MAO-A and MAO-B isoforms, with Kᵢ values in the nanomolar range. acs.org

Interactive Table of MAO-B Inhibitory Activity:

| Compound | Target Enzyme | IC₅₀ (µM) | pIC₅₀ | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 3f | MAO-B | - | 3.47 | >294.12 | excli.de |

| 3i | MAO-B | - | 3.43 | >263.16 | excli.de |

| 3d | MAO-B | - | 3.22 | >166.67 | excli.de |

| EH7 | MAO-B | 0.063 | - | 133.0 | nih.gov |

| EH6 | MAO-B | 0.40 | - | >55.8 | nih.gov |

| EH8 | MAO-B | 0.69 | - | - | nih.gov |

Cyclooxygenase (COX) Isozyme Inhibition by Pyrazole-Derived Sulfonates

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a major strategy for treating inflammation. tandfonline.com Pyrazole-containing compounds have been extensively studied as selective COX-2 inhibitors.

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be more potent inhibitors of COX-2 than COX-1. tandfonline.com Compounds 13d , 13f , 13k , and 13o were among the most potent, with anti-inflammatory activity comparable to celecoxib. tandfonline.com

Another study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives with amino/methanesulfonyl pharmacophores also revealed potent and selective COX-2 inhibition. researchgate.netscilit.com The trimethoxy derivatives (10a , 10b , 10g , and 10h ) were particularly effective. researchgate.net

Newly synthesized pyrazole derivatives 2a , 3b , 4a , 5b , and 5e exhibited IC₅₀ values towards COX-2 in the nanomolar range, with compounds 3b , 4a , 5b , and 5e showing high selectivity indices. nih.gov Molecular docking studies have shown that these derivatives adopt similar conformations to the highly selective COX-2 inhibitor SC-558 in the active site. nih.gov

Prostaglandin (B15479496) Reductase (PTGR2) Inhibition and Ligand Binding Studies

Prostaglandin reductase 2 (PTGR2) is an enzyme that catalyzes the reduction of 15-keto-PGE₂, a key step in prostaglandin inactivation. nih.gov Inhibition of PTGR2 is being explored as a potential therapeutic strategy. nih.gov

While direct studies on this compound are limited, a patent application discloses sulfonyl-triazole compounds as ligands and inhibitors of PTGR2, and mentions that similar compounds can be prepared using pyrazole or substituted pyrazoles. google.com A docking study of 4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino...)-pyrazole-3-carboxylate (APC) suggested potential inhibitory action against PTGR2. evitachem.com The structural plasticity of the PTGR2 active site, as revealed by crystal structures, suggests that it can accommodate various inhibitors, which has implications for the rational design of new inhibitors. nih.gov

Anti-diabetic and Anti-obesity Applications of Pyrazole-Containing Compounds

The pyrazole scaffold is a cornerstone in the development of therapeutic agents for diabetes and obesity. nih.govresearchgate.net These compounds can act as either activators or inhibitors of enzymes involved in metabolic pathways. researchgate.net

One of the primary targets for pyrazole derivatives in the context of diabetes is the inhibition of α-glucosidase and α-amylase, as detailed in section 3.5.1. researchgate.net By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to better control of postprandial hyperglycemia. nih.gov

Another significant target is protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. nih.gov Overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity. nih.govscientificarchives.com Various pyrazole derivatives have shown prominent PTP1B inhibitory activity. For instance, 1,3-diaryl pyrazole derivatives with rhodanine-3-alkanoic acid groups have been studied, and the presence of a naphthalene (B1677914) ring was found to significantly improve inhibitory activity. scientificarchives.com

Furthermore, pyrazole-containing compounds have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors, another established approach for managing type 2 diabetes. researchgate.net

The versatility of the pyrazole scaffold allows for the design of molecules that can target multiple pathways involved in diabetes and obesity, making it a highly valuable pharmacophore in this therapeutic area.

Neuroprotective Activities of Aryl Azoles Including this compound Structural Types

Aryl azoles, a class of heterocyclic compounds that includes pyrazole derivatives, have demonstrated significant potential as neuroprotective agents. Research into this area has revealed that certain structural features of these molecules contribute to their ability to shield neural cells from damage. nih.gov The neuroprotective effects of pyrazole derivatives are being explored in the context of neurodegenerative diseases, where they may offer therapeutic benefits. researchgate.net

The synthesis of various aryl azoles has been a focus of medicinal chemistry, with studies evaluating their efficacy in in vitro models of neurotoxicity. nih.gov For instance, a parallel synthesis approach has been used to create a library of aryl azoles, including 4,5-dihydro-1-H-pyrazoles, by reacting substituted hydrazines with α,β-unsaturated ketones. amazonaws.com When tested in an N-methyl-D-aspartate (NMDA) toxicity paradigm, these compounds exhibited neuroprotective activity ranging from 15% to 40%. nih.gov

Furthermore, a series of novel pyrazole ethanoamide compounds have been synthesized and evaluated for their ability to inhibit neurotoxicity in human THP-1 monocytic cells, which serve as a model for microglia-mediated neuroinflammation. ijirset.comubc.ca Several of these second-generation pyrazole analogs were found to significantly reduce the neurotoxic secretions from immune-stimulated THP-1 cells. ijirset.comubc.ca One compound, in particular, demonstrated the ability to protect SH-SY5Y neuronal cells from the cytotoxic effects of these secretions. ijirset.comubc.ca These findings suggest that the neuroprotective effects of these pyrazole derivatives may be mediated through the inhibition of microglia activation. ijirset.com

In studies on anticonvulsant activity, some pyrazole derivatives have also shown neuroprotective properties. For example, certain 3a, 4-dihydro-3H-indeno [1, 2-c] pyrazole-2-carboxamide/carbothioamide analogues have been synthesized and evaluated for their neuroprotective effects. nih.gov One derivative, in particular, was found to ameliorate seizures and reduce oxidative stress and inflammatory cascades in a pentylenetetrazole (PTZ)-induced seizure model in mice, acting through the NF-κB/TNF-α/ROS pathway. nih.gov

Table 1: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| 4,5-dihydro-1-H-pyrazoles | N-methyl-D-aspartate (NMDA) toxicity paradigm | 15-40% neuroprotective activity | nih.gov |

| Pyrazole Ethandiamide Derivatives | Human THP-1 monocytic cells and SH-SY5Y neuronal cells | Reduced neurotoxic secretions and protected neuronal cells | ijirset.comubc.ca |

| Pyrazolone Derivative (Ic) | PTZ-induced seizures in mice | Ameliorated seizures, oxidative stress, and inflammation | nih.gov |

| 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | Antiepileptic Drug Development Programme protocol | Showed neuroprotection with 26.2 ± 1.9% of total propidium (B1200493) iodide uptake at 100 µM | revistabionatura.org |

Antitubercular Activities of Pyrazole Derivatives

The pyrazole scaffold is a key component in the development of novel antitubercular agents, with numerous derivatives showing promising activity against Mycobacterium tuberculosis (MTB). bohrium.comresearchgate.net The emergence of drug-resistant tuberculosis strains has intensified the search for new compounds that can effectively combat this infectious disease. bohrium.comchemmethod.com

A variety of pyrazole-containing hybrids have been synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of MTB. chemmethod.com For example, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and tested, with some compounds exhibiting excellent activity. chemmethod.com Molecular docking studies have suggested that these compounds may act by inhibiting enzymes crucial for mycobacterial survival. chemmethod.comrjptonline.org

In one study, a nitroso-containing pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), was identified as a potent inhibitor of Mycobacterium bovis BCG. nih.gov This compound was also effective against non-replicating M. tuberculosis and showed synergistic activity with the first-line anti-TB drug isoniazid. nih.gov Structure-activity relationship (SAR) studies revealed that a substitution at the para position of the phenyl ring at the first position of the pyrazole ring was crucial for its antimycobacterial activity. nih.gov

Other research has focused on pyrazole-5(H)-one derivatives. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested against M. tuberculosis H37Rv. eurjchem.com Two compounds from this series, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide, demonstrated significant activity with low minimum inhibitory concentrations (MIC). eurjchem.com

Furthermore, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to exhibit significant antitubercular activity. thieme-connect.com One of the most promising compounds was 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, which had a MIC value of 0.39 µg/ml. thieme-connect.com

Table 2: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv

| Compound Series | Most Active Compound Example | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Compounds 4a, 4b, and 5a | Not specified, but described as "excellent" | chemmethod.com |

| 3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole | NSC 18725 | 0.3125 µM (for M. bovis BCG) | nih.gov |

| 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 1.66 | eurjchem.com |

| 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | 1.64 | eurjchem.com |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | 0.39 | thieme-connect.com |

| Pyrazole-4-carboxamide derivatives | Compound 5e | 3.12 | japsonline.com |

| Pyrazole-4-carboxamide derivatives | Compounds 5g and 5m | 6.25 | japsonline.com |

Antiangiogenic Properties of Pyrazole Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Pyrazole derivatives have emerged as a promising class of compounds with antiangiogenic properties. nih.govnih.gov

Several studies have investigated the antiangiogenic effects of novel pyrazole derivatives. For instance, a series of trisubstituted pyrazoles and their fused pyrazolo[4,3-c]quinoline counterparts were synthesized and evaluated for their ability to inhibit endothelial cell proliferation and migration in vitro. nih.gov The fused pyrazolo[4,3-c]quinoline motifs were identified as potent antiangiogenic compounds, which were also effective at inhibiting the growth of human breast and cervical carcinoma cells. nih.gov The antiangiogenic activity of these compounds was further confirmed in the in vivo chicken chorioallantoic membrane (CAM) assay. nih.gov

In another study, novel 5-amino pyrazole derivatives were synthesized and tested for their antiangiogenic effects on Ehrlich ascites tumor (EAT) cells in vivo. scirp.org These compounds were found to have potent anti-angiogenic activity, effectively reducing the ascites tumor burden. scirp.org The antiangiogenic potential of these derivatives was also demonstrated in the CAM model. scirp.org Structure-activity relationship studies indicated that substitution at the N-terminal of the pyrazole ring is important for the observed antiangiogenic effects. scirp.org

Interestingly, not all pyrazole derivatives exhibit antiangiogenic properties. One study found that ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MPD) actually promoted angiogenesis in an in vitro model of ischemic conditions. nih.govscispace.com This compound was shown to enhance capillary-like tube formation and migration of human umbilical cord vascular endothelial cells (HUVECs). nih.gov The mechanism of action appeared to involve the modulation of reactive oxygen species (ROS) and interferon-inducible protein 10 (IP-10) levels. nih.gov

Table 3: Antiangiogenic Activity of Selected Pyrazole Derivatives

| Compound Series | Model System | Observed Effect | Reference |

|---|---|---|---|

| Fused pyrazolo[4,3-c]quinoline motifs | Endothelial cell proliferation and migration assays, CAM assay | Potent antiangiogenic activity | nih.gov |

| 5-Amino pyrazole derivatives | Ehrlich ascites tumor (EAT) cells in vivo, CAM assay | Potent antiangiogenic activity, reduced tumor burden | scirp.org |

| Pyrazolo-benzothiazole hybrids | in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model | Potent antiangiogenic activity | mdpi.com |

| Ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MPD) | Human umbilical cord vascular endothelial cells (HUVECs) | Promoted angiogenesis | nih.govscispace.com |

Immunomodulatory and Anti-inflammatory Mechanisms in Disease Models

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The anti-inflammatory and immunomodulatory effects of this class of compounds are attributed to their ability to modulate various components of the inflammatory cascade. sciencescholar.us

A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netmdpi.com For example, a series of new heterocyclic derivatives incorporating pyrazole, pyridine, and/or pyran moieties were synthesized and evaluated as potential COX-2 inhibitors. mdpi.com Several of these compounds demonstrated significant anti-inflammatory activity in in vitro protein denaturation and cell membrane protection assays. mdpi.com

In addition to COX inhibition, pyrazole derivatives can exert their anti-inflammatory effects through other mechanisms. For instance, some pyrazolone derivatives have been shown to mitigate inflammation by modulating the NF-κB/TNF-α/ROS pathway. nih.gov In a study using a PTZ-induced seizure model in mice, a pyrazolone derivative was found to reduce the levels of inflammatory mediators such as TNF-α. nih.gov

The immunomodulatory properties of pyrazole derivatives have also been investigated. In a study of pyrazolylpyrazoline derivatives, it was found that these compounds could modulate the inflammatory response in sponge implantation models in rats. nih.gov Furthermore, some pyrazole derivatives have been shown to possess immunosuppressive activity. researchgate.net

The diverse mechanisms through which pyrazole derivatives can modulate the immune and inflammatory responses make them attractive candidates for the development of new therapies for a wide range of inflammatory diseases. sciencescholar.us

Table 4: Anti-inflammatory and Immunomodulatory Activity of Selected Pyrazole Derivatives

| Compound Series | Proposed Mechanism/Target | Model System | Reference |

|---|---|---|---|

| Pyrazole, pyridine, and/or pyran hybrids | COX-2 inhibition | In vitro protein denaturation and cell membrane protection assays | mdpi.com |

| Pyrazolone derivative (Ic) | Modulation of NF-κB/TNF-α/ROS pathway | PTZ-induced seizures in mice | nih.gov |

| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives | Inhibition of MAO-B, anti-inflammatory and analgesic activity | Carrageenan-induced edema and acetic acid-induced capillary permeability in mice | nih.gov |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives | Anticancer activity | Not specified | japsonline.com |

| Pyrazole integrated benzophenones | Anti-inflammatory activity against various inflammatory mediators | Not specified | nih.gov |

Biological Targets and Underlying Mechanisms of Action for 1 Methyl 5 Phenyl 1h Pyrazole

Elucidation of Molecular Targets and Biological Pathways Modulated by 1-methyl-5-phenyl-1H-pyrazole

The biological effects of phenylpyrazole derivatives are linked to their ability to interact with several critical cellular components and pathways. A primary area of investigation is their role in cancer therapy, where they have been shown to target proteins involved in apoptosis, or programmed cell death.

Key molecular targets identified for phenylpyrazole analogues include:

B-cell lymphoma 2 (Bcl-2) Family Proteins : These proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself and Myeloid Cell Leukemia 1 (MCL-1), is a common mechanism for cancer cell survival and resistance to therapy. nih.gov Phenylpyrazole derivatives have been developed as selective inhibitors of MCL-1, demonstrating the ability to restore normal apoptotic processes. nih.govacs.org By binding to the BH3-domain-binding pocket on MCL-1, these compounds disrupt the interaction between MCL-1 and pro-apoptotic proteins, ultimately leading to cancer cell death. nih.gov

YT521-B homology (YTH) Domain Family 2 (YTHDF2) : YTHDF2 is an N6-methyladenosine (m6A) RNA-binding protein implicated in various biological processes in cancer, including proliferation, migration, and cell cycle. escholarship.org A series of functionalized phenylpyrazoles have been identified as YTHDF2 inhibitors. These molecules bind to the YTH domain, disrupt the protein's interaction with m6A RNA, and consequently inhibit the proliferation of cancer cells. escholarship.org

Enzymes : Pyrazole (B372694) derivatives have been shown to inhibit a variety of enzymes. These include metalloproteases like meprin α and meprin β, xanthine oxidase (an enzyme involved in hyperuricemia), and monoamine oxidases (MAO-A and MAO-B), which are targets for neurological disorders. nih.govacs.orgelsevierpure.com

Ion Channels : Analogues of the pyrazole-containing compound SKF-96365 are recognized as potential inhibitors of Store-Operated Calcium Entry (SOCE). nih.gov SOCE is a crucial mechanism for calcium signaling in non-excitable cells and is involved in fundamental processes like cell proliferation and apoptosis. nih.gov

Androgen Receptor (AR) : In the context of prostate cancer, 5-methyl-1H-pyrazole derivatives have been identified as potent antagonists of the androgen receptor, a key driver of prostate cancer progression. nih.gov

The modulation of these targets triggers several biological pathways. Inhibition of Bcl-2 family proteins directly activates the mitochondrial apoptosis pathway. nih.govnih.gov Targeting YTHDF2 affects RNA metabolism and can induce cell cycle arrest and apoptosis. escholarship.org Inhibition of enzymes like xanthine oxidase or MAO directly impacts specific metabolic or signaling pathways. acs.orgelsevierpure.com

Characterization of Ligand-Receptor Interactions and Binding Specificity

The interaction between phenylpyrazole derivatives and their biological targets is characterized by specific binding modes that determine their potency and selectivity. Molecular docking and structural studies have provided insights into these interactions.

For instance, in the inhibition of MCL-1, phenylpyrazole-based inhibitors are designed to fit into the BH3-domain-binding pocket on the protein's surface. nih.gov Docking studies suggest that a naphthyl group on some derivatives can become situated within a hydrophobic subpocket (P2), establishing a key anchoring interaction. acs.org Additionally, a central amide group can form hydrogen bonds with conserved arginine residues on both MCL-1 and Bcl-2, though other structural features can be modified to achieve selectivity for MCL-1. acs.org

Similarly, the binding of pyrazole inhibitors to meprins, YTHDF2, and MAO involves specific interactions within the active or binding sites of these proteins. escholarship.orgnih.govacs.org The N-substitution on the pyrazole core, for example, has been shown to influence the binding affinity for meprins. nih.gov For MAO inhibitors, computational studies help propose the binding modes of enantioselective compounds, highlighting the importance of stereochemistry in ligand-receptor interactions. acs.org

Mechanisms of Enzyme Modulation by this compound Derivatives

Pyrazole-containing compounds have demonstrated significant potential as enzyme inhibitors, targeting a range of enzymes with therapeutic relevance. The mechanism of modulation typically involves the binding of the pyrazole derivative to the enzyme's active site, preventing the substrate from binding and catalysis from occurring.

Xanthine Oxidase Inhibition : A series of 1-phenylpyrazoles were evaluated for their inhibitory activity against xanthine oxidase. The most potent compound identified, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700), displayed strong enzyme inhibition, suggesting it effectively blocks the enzyme's active site. elsevierpure.com

Monoamine Oxidase (MAO) Inhibition : Novel 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized as potent and selective inhibitors of MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.org The selectivity can be modulated by stereochemistry, with specific enantiomers showing increased selectivity for one isoform over the other. acs.org

Meprin Inhibition : Pyrazole-based structures can act as inhibitors of the metalloproteases meprin α and β. The 3,5-diphenylpyrazole scaffold has shown high potency against meprin α. nih.gov

| Enzyme Target | Pyrazole Derivative Class | Inhibitory Activity | Reference |

|---|---|---|---|

| Xanthine Oxidase | 1-Phenylpyrazoles | Potent enzyme inhibition | elsevierpure.com |

| Monoamine Oxidase (MAO-A/B) | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Ki values between 1.5 and 50 nM | acs.org |

| Meprin α and β | 3,5-Diphenylpyrazoles | High potency against meprin α in the low nanomolar range | nih.gov |

Impact of Structural Modifications on the Biological Activity and Target Engagement of this compound Analogues

The biological activity of phenylpyrazole compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and selectivity for various targets.

Substitutions on the Pyrazole Core : For meprin inhibitors, the introduction of different lipophilic moieties, such as a methyl or phenyl group, at the N1 position of the pyrazole resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted 3,5-diphenylpyrazole. nih.gov This indicates that an unsubstituted N-H may be favorable for binding.

Modifications of Phenyl Rings : In the development of MCL-1 inhibitors, introducing methyl and chloro substituents at various positions on the phenyl ring attached to the pyrazole core was explored to optimize activity. nih.gov For meprin inhibitors, modifications on the phenyl moieties at positions 3 and 5 had a marginal impact on inhibitory activity but improved selectivity against off-target proteases. nih.gov

Side Chain Modifications : For analogues of the SOCE inhibitor SKF-96365, SAR studies examined the effect of methoxy substituents on the phenyl group and the length of the phenylalkoxy chain, demonstrating that these modifications influence the inhibitory effect on endoplasmic reticulum Ca2+ release and SOCE. nih.gov

| Target | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Meprins | N-methylation of pyrazole ring | 4- to 6-fold decrease in activity | nih.gov |

| Meprins | Substitution on C3 and C5 phenyl rings | Improved selectivity | nih.gov |

| MCL-1 | Methyl/chloro substitution on phenyl ring | Modulation of binding affinity | nih.gov |

| SOCE | Methoxy substitution on phenyl group / side chain length | Altered inhibition of Ca2+ release and entry | nih.gov |

Cellular and Subcellular Mechanisms Underlying Pharmacological Effects of Pyrazole Compounds

The interaction of pyrazole derivatives with their molecular targets translates into distinct cellular and subcellular effects, most notably the inhibition of cell growth and the induction of programmed cell death.

Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to cause a dose-dependent inhibition of mitochondrial respiration. nih.gov This effect led to potent cytotoxicity in respiring mammalian cells, such as rat hepatocytes, suggesting that the acute toxicity of this specific chemotype is linked to respiratory inhibition. nih.gov

Furthermore, phenylpyrazole-based YTHDF2 inhibitors have been shown to induce cell cycle arrest, with a majority of treated cells accumulating in the G0/G1 phase. escholarship.org Another novel pyrazole derivative, PTA-1, was found to arrest cells in the S and G2/M phases and was discovered to act by disrupting microtubule organization and inhibiting tubulin polymerization. nih.gov

A hallmark of the anticancer potential of many pyrazole compounds is their ability to suppress the proliferation of cancer cells and trigger apoptosis.

Antiproliferative Activity : 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and PC-3 (prostate). nih.govrsc.org Phenylpyrazole inhibitors of YTHDF2 also showed micromolar cytotoxicity against human cancer cells and inhibited their proliferation. escholarship.org

Apoptosis Induction : The induction of apoptosis is a primary mechanism of action. Phenylpyrazole inhibitors of MCL-1 induce caspase-dependent apoptosis, particularly in leukemia cells. nih.govacs.org Similarly, YTHDF2 inhibitors induce apoptosis in a concentration-dependent manner. escholarship.org The mechanism often involves the modulation of the Bcl-2 family of proteins. For example, some 1,3,5-trisubstituted-1H-pyrazoles significantly decreased the expression of the anti-apoptotic gene Bcl-2 while increasing the expression of pro-apoptotic genes like Bax, p53, and Caspase-3. nih.govrsc.org This shift in the balance of pro- and anti-apoptotic proteins commits the cell to a programmed death pathway. nih.gov

Computational Chemistry and in Silico Investigations of 1 Methyl 5 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of 1-methyl-5-phenyl-1H-pyrazole

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry and understanding its electronic characteristics. nih.govnih.gov For instance, DFT has been used to study related pyrazole (B372694) derivatives, providing insights into their molecular geometry and electron distribution. nih.gov

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. unesp.bracs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For pyrazole derivatives, DFT calculations have been employed to analyze these frontier orbitals. researchgate.net These studies help in predicting the most reactive sites within the molecule. Reactivity descriptors such as electrophilicity and nucleophilicity indices, which are derived from HOMO and LUMO energies, further aid in characterizing the reactive nature of the compound. nih.gov

| Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, indicating the ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which relates to the molecule's stability and reactivity. |

Prediction of Electronic Distribution and Stability

DFT calculations can also predict the distribution of electronic charge throughout the this compound molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for understanding how the molecule will interact with other chemical species.

The stability of the molecule can be assessed not only by the HOMO-LUMO gap but also by calculating its total energy in the optimized geometry. Comparing the energies of different conformations or isomers allows for the identification of the most stable structures.

Molecular Docking Simulations for Ligand-Protein Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iq This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a protein target. researchgate.netnih.gov

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of protein targets, including kinases and carbonic anhydrases. researchgate.netnih.gov For example, docking studies have shown that pyrazole derivatives can be potential inhibitors of protein targets like VEGFR-2, Aurora A, and CDK2. nih.gov

Prediction of Binding Affinities and Inhibition Constants

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy value. alrasheedcol.edu.iq A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. nih.gov These simulations can also estimate the inhibition constant (Ki), which quantifies how tightly a ligand binds to a protein. nih.gov

For instance, docking studies on pyrazole derivatives have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol with various protein kinases. nih.gov In another study, phenylpyrazole derivatives showed binding affinities for the MCL-1 protein in the submicromolar range. acs.org

| Compound Derivative | Target Protein | Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 nih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 nih.gov |

Detailed Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

Molecular docking provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding specificity and affinity. Key interactions include:

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site is a critical factor for strong binding. nih.govnih.gov

π-π Stacking: The aromatic rings of the phenyl and pyrazole moieties in this compound derivatives can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: Non-polar parts of the ligand can interact favorably with hydrophobic pockets within the protein. nih.gov

For example, docking studies of pyrazole derivatives have shown that they can fit deeply within the binding pocket of proteins and form significant hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Optimization of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org By developing QSAR models, it is possible to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. researchgate.net

For pyrazole derivatives, 2D- and 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.govresearchgate.netnih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to correlate with biological activity. The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net

A reliable QSAR model can identify which structural features are positively or negatively correlated with the desired activity, providing valuable guidance for the structural modification and optimization of this compound derivatives to enhance their therapeutic potential. jmchemsci.com

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

Specific conformational analysis, including the identification of low-energy conformers, rotational barriers between the phenyl and pyrazole rings, and the potential energy surface for this compound, has not been detailed in published research. Consequently, data tables summarizing these conformational parameters cannot be generated.

Similarly, there are no available molecular dynamics simulation studies for this compound in the scientific literature. Such simulations would provide insights into the dynamic behavior of the molecule over time in various environments (e.g., in a solvent or interacting with a biological macromolecule). Without these studies, it is not possible to report on its dynamic properties, such as conformational flexibility, solvent interactions, or binding stability with any potential targets.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Pharmacokinetic Profiles

While general physicochemical properties for this compound can be calculated by various software and are available in some databases, a comprehensive, experimentally validated, or peer-reviewed in silico ADME profile is not available. Detailed predictions for properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), interaction with cytochrome P450 (CYP) enzymes, and predicted clearance and half-life are not specifically reported for this compound in the literature. Therefore, a detailed data table of its pharmacokinetic profile cannot be accurately compiled.

Applications of 1 Methyl 5 Phenyl 1h Pyrazole in Agrochemical Science

Fungicidal Applications of 1-methyl-5-phenyl-1H-pyrazole Derivatives

Pyrazole (B372694) derivatives are a significant class of compounds in the agrochemical industry, known for their fungicidal properties. researchgate.netnih.gov Many commercial fungicides are based on the pyrazole structure, acting as respiration inhibitors by targeting mitochondrial complex II or III in fungi. nih.govarabjchem.org The development of novel pyrazole carboxamides and other derivatives continues to be a focus of research, aiming to create fungicides with high efficiency, low toxicity, and novel mechanisms of action to combat pathogen resistance. nih.govarabjchem.org

Research has demonstrated the efficacy of 1-methyl-1H-pyrazole derivatives against a variety of plant pathogenic fungi. For instance, a series of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate to good antifungal activity. nih.govmdpi.com Specific compounds from this series exhibited significant inhibition rates against several key phytopathogens. nih.gov

Notably, compounds designated as 6a , 6b , and 6c displayed inhibition of over 50% against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid in these tests. nih.govmdpi.com Compound 6a was particularly effective, with inhibition rates of 73.2% against G. zeae, 53.5% against Fusarium oxysporum, and 48.7% against Cytospora mandshurica. nih.gov Further testing determined the EC₅₀ values for compound 6b , highlighting its potency. nih.gov